molecular formula C21H17Cl2N3O2S B2666640 (5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2058731-21-6

(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2666640
CAS No.: 2058731-21-6
M. Wt: 446.35
InChI Key: UYOBBROJWHWRPO-UHFFFAOYSA-N
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Description

(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a potent and selective dopamine D1 receptor antagonist, structurally derived from the canonical D1 antagonist SCH-39166. This compound is a key research tool in neuropharmacology for investigating the role of D1 receptor signaling in the central nervous system. Its high selectivity allows researchers to dissect D1-mediated pathways from those of other dopamine receptor subtypes, such as D2. This mechanistic specificity is crucial for studying conditions like Parkinson's disease, where D1 receptors are implicated in motor control and the dyskinesias associated with L-DOPA therapy, as well as in cognitive functions and disorders such as schizophrenia and addiction. The (5R,8S) stereochemistry and the 3',4'-dichlorobiphenyl sulfonyl moiety are critical for its binding affinity and functional activity, making it a valuable compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents targeting the dopamine system.

Properties

IUPAC Name

12-[4-(3,4-dichlorophenyl)phenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2S/c22-18-7-3-14(9-19(18)23)13-1-5-16(6-2-13)29(27,28)26-15-4-8-21(26)17-11-24-12-25-20(17)10-15/h1-3,5-7,9,11-12,15,21H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBBROJWHWRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a bicyclic core with a sulfonyl group and a dichlorobiphenyl moiety. The stereochemistry at the 5R and 8S positions is crucial for its biological activity.

Research indicates that the compound exhibits significant interactions with various biological targets. Notably:

  • Inhibition of Enzymatic Activity : The sulfonyl group plays a critical role in enzyme inhibition mechanisms. For instance, it has been shown to inhibit aspartyl protease activity, which is essential in the life cycle of HIV viruses .
  • Receptor Binding : The structural features of the compound suggest potential binding to specific receptors involved in cellular signaling pathways. Studies on similar compounds indicate that modifications in the biphenyl structure can enhance receptor affinity and selectivity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV replication
Enzyme InhibitionAspartyl protease inhibition
Receptor BindingPotential binding to benzodiazepine receptors

Case Studies

  • Antiviral Efficacy : A study demonstrated that the compound effectively inhibited HIV replication in human CD4+ T-cells. This was achieved through the inhibition of aspartyl protease activity, highlighting its potential as an antiviral agent against HIV .
  • Receptor Interaction Studies : Research on related compounds showed that modifications in the biphenyl moiety could significantly enhance binding affinity to benzodiazepine receptors. This suggests that similar modifications could be explored for optimizing the biological activity of our compound .

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its role as an HIV protease inhibitor . Research has shown that compounds with similar structures can effectively inhibit the activity of aspartyl proteases associated with HIV-1 and HIV-2. The mechanism involves binding to the active site of the protease, thereby preventing viral replication and providing a potential therapeutic pathway for treating HIV infections .

Anticancer Properties

Studies indicate that sulfonamide derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound's structural features allow it to interact with various molecular targets within cancer cells, leading to reduced proliferation and increased apoptosis . Further investigations are needed to elucidate the exact pathways through which this compound exerts its anticancer effects.

Inhibition of Other Proteases

Beyond HIV-related applications, this compound may also serve as a broad-spectrum protease inhibitor. Proteases play critical roles in numerous biological processes and diseases; thus, inhibitors can be valuable in treating conditions like chronic inflammatory diseases and other viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of the sulfonyl group and the biphenyl moiety has been linked to increased binding affinity for target enzymes. Modifications to these groups may enhance selectivity and potency against specific proteases while minimizing side effects .

Table 1: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Sulfonyl GroupIncreases binding affinity
Biphenyl MoietyEnhances selectivity against proteases
Tetrahydrocycloheptapyrimidine CoreProvides structural stability

Antiviral Efficacy Against HIV

A notable study demonstrated that compounds structurally related to (5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine showed significant inhibition of HIV replication in vitro. The study highlighted the compound's ability to reduce viral load in infected cell lines significantly .

Cancer Cell Line Studies

In another investigation focusing on cancer treatment, researchers evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls . These findings suggest potential for further development as an anticancer agent.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Features and Bioactivity Correlations

Structural Feature Impact on Bioactivity Example Compounds Reference
3',4'-Dichlorobiphenyl Enhanced metabolic stability Kinase inhibitors (e.g., Sorafenib)
Sulfonyl linkage Improved solubility/target engagement Sulfonamide antibiotics
Epiminocyclohepta[d]pyrimidine ATP-binding domain interaction Purine analogs (e.g., Theophylline)

Table 2: Computational Similarity Metrics

Metric Value Range Application Study Example Reference
Tanimoto (MACCS) 0.6–0.8 HDAC inhibitor screening Aglaithioduline vs. SAHA
Dice (Morgan) 0.7–0.9 Kinase inhibitor libraries Imatinib analogs
Cosine (MS/MS) 0.8–1.0 Metabolite dereplication Rapamycin derivatives

Research Findings

Structural determinants of activity : The dichlorobiphenyl and sulfonyl groups synergistically enhance target engagement, as evidenced by NMR chemical shift comparisons in related compounds (e.g., regions A/B in Rapamycin analogs) .

Predictive modeling : QSPR analysis confirms that structural similarity (e.g., Tanimoto >0.6) correlates strongly with shared pharmacokinetic properties, such as logP and plasma protein binding .

Limitations of similarity metrics : While molecular networking and QSAR are powerful tools, they may overlook stereochemical nuances (e.g., 5R,8S configuration) critical for target specificity .

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